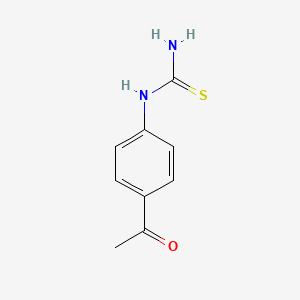

(4-Acetylphenyl)thiourea

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-acetylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUKYOXYSWCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370651 | |

| Record name | (4-acetylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71680-92-7 | |

| Record name | 71680-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-acetylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71680-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (4-Acetylphenyl)thiourea and its Derivatives

Several reliable methods are employed for the synthesis of this compound and its analogs. These methods offer different advantages in terms of reaction conditions, yield, and purity of the final products.

Douglas & Dains Method and Modifications

One of the most fundamental and widely used methods for synthesizing acyl and aroyl thioureas is the Douglas & Dains method. unlp.edu.arrsc.org This protocol involves the reaction of an in-situ generated acyl isothiocyanate with an appropriate amine. unlp.edu.ar The acyl isothiocyanate is typically formed by the reaction of an acyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in a dry solvent like acetone (B3395972) or acetonitrile. unlp.edu.ararkat-usa.org

A typical procedure involves the dropwise addition of a solution of an acyl chloride (e.g., butanoyl chloride) in dry acetone to a suspension of ammonium thiocyanate in the same solvent. nih.goviucr.org The mixture is refluxed to facilitate the formation of the acyl isothiocyanate. After cooling, a solution of 4-aminoacetophenone in dry acetone is added, and the resulting mixture is refluxed again. nih.goviucr.org The final product, a derivative of this compound, precipitates upon pouring the reaction mixture into cold water. nih.goviucr.org This method has been slightly modified in various studies to optimize yields and reaction times. nih.goviucr.org For instance, the synthesis of 1-(Adamantane-1-carbonyl)-3-(4-acetyl-phenyl)thiourea was achieved by refluxing adamantane-1-carbonyl chloride with potassium thiocyanate in dry acetone, followed by the addition of 4-aminoacetophenone. mdpi.com

| Reagents | Solvent | Conditions | Product | Reference |

| Butanoyl chloride, Ammonium thiocyanate, 4-Aminoacetophenone | Dry Acetone | Reflux | 1-(4-Acetylphenyl)-3-butyrylthiourea | nih.goviucr.org |

| Adamantane-1-carbonyl chloride, Potassium thiocyanate, 4-Aminoacetophenone | Dry Acetone | Reflux | 1-(Adamantane-1-carbonyl)-3-(4-acetyl-phenyl)thiourea | mdpi.com |

Reaction of Isothiocyanates with Amines

The direct reaction of an isothiocyanate with an amine is a cornerstone for the synthesis of thiourea (B124793) derivatives. ontosight.aievitachem.commdpi.com This approach is versatile and can be adapted for a wide range of substrates. For example, 1-(4-acetylphenyl)‐3-phenylthiourea was prepared by refluxing 4-aminoacetophenone with phenyl isothiocyanate in dry toluene, yielding a yellow solid. semanticscholar.orgmdpi.com

A common and practical approach involves the in-situ generation of acyl isothiocyanates, which are then immediately reacted with an amine. unlp.edu.ararkat-usa.orgrsc.org This method avoids the isolation of the often unstable isothiocyanate intermediate. Acyl isothiocyanates are readily prepared from the corresponding acyl chlorides and a thiocyanate salt. arkat-usa.org The reaction of the in-situ generated acyl isothiocyanate with an amine, such as 4-aminoacetophenone, in a suitable solvent like dry acetone, leads to the formation of the desired N-acyl-N'-(4-acetylphenyl)thiourea. unlp.edu.arresearchgate.net This strategy is a key feature of the Douglas & Dains method. unlp.edu.ar

To improve the efficiency of thiourea synthesis, particularly in heterogeneous reaction systems, phase-transfer catalysts (PTCs) are employed. Polyethylene glycol (PEG-400) has been used as an effective and recyclable catalyst for such reactions. researchgate.netrasayanjournal.co.inias.ac.in For instance, the synthesis of N–aryl–N'-–ethoxycarbonyl thioureas was achieved by reacting ethoxycarbonyl isothiocyanate with various aromatic amines under microwave irradiation in the absence of a solvent, using PEG-400 as the phase-transfer catalyst. researchgate.net This method offers advantages such as shorter reaction times, high yields, and environmentally benign conditions. researchgate.net The use of PTCs like tetra-n-butylammonium bromide (TBAB) has also been explored to optimize the synthesis of N-acyl thiourea derivatives by enhancing the reaction rate and yield. nih.gov

In situ Generation of Acyl Isothiocyanates

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. bspublications.netnih.govukm.my This technique has been successfully applied to the synthesis of this compound and its derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. ukm.myresearchgate.net

For example, 1-(4-Acetylphenyl)-3-phenylthiourea (B5664910) was synthesized by irradiating a mixture of 4-aminoacetophenone and phenyl isothiocyanate in dry acetone in a microwave oven at 270W for 4 minutes. researchgate.net Similarly, chalcone (B49325) derivatives of this compound were prepared by microwave irradiation (90W for 4 minutes) of the parent thiourea with substituted benzaldehydes in ethanol (B145695) containing potassium hydroxide. researchgate.net The use of microwave irradiation in a solvent-free setting with a phase-transfer catalyst also represents a green and efficient method for synthesizing thiourea derivatives. researchgate.net

| Reactants | Conditions | Time | Product | Reference |

| 4-Aminoacetophenone, Phenyl isothiocyanate | Microwave (270W), Dry Acetone | 4 min | 1-(4-Acetylphenyl)-3-phenylthiourea | researchgate.net |

| 1-(4-Acetylphenyl)-3-phenylthiourea, Substituted benzaldehydes | Microwave (90W), Ethanol, KOH | 4 min | Chalcone derivatives | researchgate.net |

| Naphthyl isothiocyanate, o-toluidine | Microwave (360W), Dichloromethane (B109758) | 5 min | Naphthalene-monothiourea derivative | ukm.my |

Claisen-Schmidt Condensation for Chalcone Derivatives

The Claisen-Schmidt condensation is a classic and reliable method for synthesizing α,β-unsaturated ketones, known as chalcones. jetir.orgresearchgate.netscispace.comnih.govrasayanjournal.co.in This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone possessing an α-hydrogen. jetir.org

In the context of this compound, its derivatives can be used as the ketone component in this condensation. For instance, 1-(4-acetylphenyl)-3-(4-chlorophenyl)thiourea has been condensed with various aromatic aldehydes to produce chalcones containing a thiourea moiety. scispace.com The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. researchgate.net This method provides a straightforward route to functionalized chalcones, which are valuable precursors for the synthesis of various heterocyclic compounds. jetir.org

| Ketone | Aldehyde | Catalyst | Product | Reference |

| 1-(4-acetylphenyl)-3-(4-chlorophenyl)thiourea | Aromatic aldehydes | Base | Chalcone with thiourea group | scispace.com |

| 1-(4-Acetylphenyl)-3-phenylthiourea | Substituted benzaldehydes | KOH | Chalcone derivative | researchgate.net |

Chemical Reactivity and Derivatization Strategies

The reactivity of this compound is primarily centered around the nucleophilic nature of the sulfur and nitrogen atoms of the thiourea group, as well as the electrophilic character of the acetyl group's carbonyl carbon. This dual reactivity makes it an excellent precursor for constructing various heterocyclic rings.

Cyclization Reactions to Form Heterocyclic Systems

This compound is a valuable building block for the synthesis of numerous heterocyclic compounds through cyclization reactions. nih.govresearchgate.net These reactions often involve the condensation of the thiourea moiety with various electrophilic reagents.

The synthesis of imidazole-2-thiones and thiazol-2-imines from thiourea derivatives represents a significant area of heterocyclic chemistry. nih.govresearchgate.net The reaction of 1-aroyl-3-aryl thioureas with enolizable α-halocarbonyl compounds can lead to the formation of imidazole-2-thiones. conicet.gov.ar This cyclization is a key strategy for creating these five-membered heterocyclic systems. nih.govresearchgate.net

Alternatively, the condensation of thioureas with α-halocarbonyl compounds is a well-established method for preparing 2-amino-1,3-thiazoles. conicet.gov.ar A proposed mechanism for these heterocyclization reactions involves the initial formation of an isothiourea intermediate. conicet.gov.ar The reaction of N-(cyclohexylcarbamothioyl)-2-naphthamide with α-bromoacetophenone under sonication in the presence of trimethylamine (B31210) yields a thiazole-2-imine derivative. rsc.org

Table 1: Synthesis of Imidazole-2-thiones and Thiazol-2-imines

| Starting Material | Reagent | Product | Reference |

| 1-Aroyl-3-aryl thioureas | Enolizable α-halocarbonyl compounds | Imidazole-2-thiones | conicet.gov.ar |

| Thioureas | α-Halocarbonyl compounds | 2-Amino-1,3-thiazoles | conicet.gov.ar |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | α-Bromoacetophenone | Thiazole-2-imine derivative | rsc.org |

This compound derivatives can be utilized in the synthesis of pyrimidine-2-thiones. For instance, chalcones derived from 2-Thiouracil-5-sulphonic acid N-(4-acetylphenyl) Amide can react with thiourea to yield pyrimidine-2-thione derivatives. scilit.comnih.gov This reaction highlights the utility of the thiourea moiety in constructing six-membered heterocyclic rings. nih.govresearchgate.net

Table 2: Synthesis of Pyrimidine-2-thiones

| Starting Material | Reagent | Product | Reference |

| Chalcones of 2-Thiouracil-5-sulphonic acid N-(4-acetylphenyl) Amide | Thiourea | Pyrimidine-2-thione derivatives | scilit.comnih.gov |

The versatility of thiourea derivatives extends to the synthesis of 1,2,4-triazoles and tetrazoles. Cyclization of an acyl thiourea derivative with hydrazine (B178648) hydrate (B1144303) under reflux conditions in dichloromethane can furnish a 1,2,4-triazole. rsc.org Furthermore, a tetrazole derivative can be synthesized by reacting the thiourea with sodium azide (B81097) under basic conditions, using CuSO₄·5H₂O as a catalyst. rsc.org

Table 3: Synthesis of 1,2,4-Triazoles and Tetrazoles

| Starting Material | Reagent(s) | Product | Reference |

| Acyl thiourea derivative | Hydrazine hydrate | 1,2,4-Triazole | rsc.org |

| Thiourea derivative | Sodium azide, CuSO₄·5H₂O | Tetrazole derivative | rsc.org |

A notable transformation of acyl thioureas is their conversion into 2H-1,3,5-oxadiazine-2,4(3H)-diimines. This can be achieved through the dehydrosulfurization of acyl thioureas using dicyclohexylcarbodiimide (B1669883) (DCC). nih.govsemanticscholar.org The proposed mechanism involves the formation of an acyl carbodiimide (B86325) which then undergoes a [4+2] Diels-Alder cycloaddition reaction with another molecule of DCC to yield the final oxadiazine derivative. nih.gov

Table 4: Synthesis of 2H-1,3,5-Oxadiazine-2,4(3H)-diimines

| Starting Material | Reagent | Product | Mechanism | Reference |

| Acyl thioureas | Dicyclohexylcarbodiimide (DCC) | 2H-1,3,5-Oxadiazine-2,4(3H)-diimines | Dehydrosulfurization followed by [4+2] cycloaddition | nih.govsemanticscholar.org |

1,2,4-Triazoles and Tetrazoles

Formation of Enaminone Intermediates

Enaminones are valuable synthetic intermediates, and this compound derivatives can be converted into these structures. mdpi.com Specifically, 1-(4-acetylphenyl)-3-phenylthiourea can be refluxed with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) in dioxane to produce the corresponding enaminone. mdpi.com This enaminone can then undergo further reactions, for example, with nitrogen binucleophiles like phenyl hydrazine and hydrazine hydrate, to form pyrazole (B372694) derivatives. mdpi.com

Table 5: Formation and Reaction of Enaminone Intermediates

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product | Reference |

| 1-(4-acetylphenyl)-3-phenylthiourea | Dimethylformamide-dimethyl acetal (DMF-DMA) | Enaminone | Reaction with phenyl hydrazine or hydrazine hydrate | Phenyl thiourea pyrazoles | mdpi.com |

Acyl Exchange Reactions

Acyl exchange reactions in the context of acylthioureas represent a significant transformation, allowing for the modification of the acyl group attached to the thiourea core. This process is particularly relevant in dynamic combinatorial chemistry and in the synthesis of new derivatives. For this compound and related structures, these reactions can occur when the compound is in the presence of other acylating or similar reactive species.

Trapping experiments have demonstrated that the addition of different isocyanates or isothiocyanates to a reaction mixture containing an acylthiourea can result in the formation of new adducts via an acyl exchange mechanism. acs.org This indicates a reversible process where the acyl group on the thiourea can be swapped. While the specific kinetics and equilibrium constants for this compound itself are not detailed, the general principle for acylthioureas suggests its potential to participate in such exchanges.

A related synthesis is that of N-((4-acetylphenyl)carbamothioyl)pivalamide, an acylthiourea derivative of this compound. researchgate.netnih.gov This synthesis involves the reaction of 4-aminoacetophenone with pivaloyl isothiocyanate. nih.gov Although this is a primary synthesis route rather than a direct exchange on a pre-formed this compound, it highlights the modularity of acylthiourea synthesis, which is conceptually similar to an exchange reaction where different acyl groups can be incorporated to create a library of compounds. researchgate.net

The conditions for these types of reactions typically involve refluxing in a dry solvent like acetone, often for extended periods to ensure completion. nih.gov The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov

Table 1: Examples of Acylthiourea Synthesis and Exchange Concepts

| Starting Materials | Product | Reaction Type/Concept | Reference |

|---|---|---|---|

| 4-aminoacetophenone, pivaloyl isothiocyanate | N-((4-acetylphenyl)carbamothioyl)pivalamide | Acylthiourea Synthesis | nih.gov |

Dehydrosulfurization Reactions

Dehydrosulfurization is a chemical reaction that involves the removal of sulfur from a molecule. In the case of acylthioureas like this compound, this transformation can be employed to synthesize various heterocyclic compounds. This reaction pathway underscores the utility of acylthioureas as versatile synthons in organic chemistry.

A notable application of dehydrosulfurization of acylthioureas is in the synthesis of 2H-1,3,5-oxadiazine-2,4(3H)-diimine derivatives. researchgate.net This reaction proceeds by treating the acylthiourea with a suitable reagent that facilitates the removal of the sulfur atom and subsequent cyclization. For instance, the reaction of acylthioureas with ethyl 4-ethoxypent-4-en-2-ynoate in the presence of a base like potassium carbonate (K2CO3) in a solvent such as methanol (B129727) at room temperature leads to the formation of these oxadiazine derivatives in good yields. researchgate.net

The proposed mechanism involves the initial reaction at the sulfur atom (thiocarbonyl group), followed by an intramolecular cyclization and elimination of a sulfur-containing species. The specific details of the reaction of this compound in this context are not provided in the search results, but the general reaction scheme for acylthioureas is well-established. researchgate.net

Table 2: Dehydrosulfurization Reaction of Acylthioureas

| Reactants | Product Class | Conditions | Reference |

|---|

Structural Elucidation and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For (4-Acetylphenyl)thiourea derivatives, this method has provided profound insights into their molecular and crystal structures.

Determination of Molecular and Crystal Structures

Studies on various derivatives of this compound reveal that they crystallize in different crystal systems, with the monoclinic system being common. For instance, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide crystallizes in the monoclinic space group P21/n. rsc.orgrsc.org Similarly, 1-(4-Acetylphenyl)-3-butyrylthiourea has been reported to crystallize in both triclinic (P-1) and monoclinic (P21/n) space groups in different studies. researchgate.netiucr.orgnih.gov The molecular structure is generally characterized by the thioamide form. researchgate.netiucr.orgnih.gov The core thiourea (B124793) moiety, along with the acetylphenyl group, can adopt various conformations depending on the other substituents present in the molecule. conicet.gov.ar

The bond lengths within the thiourea fragment often exhibit partial double bond character, indicating electron delocalization. For example, in 1-(4-Acetylphenyl)-3-butyrylthiourea, the C-N bonds within the thiourea and amide groups show lengths intermediate between single and double bonds, suggesting π-conjugation along the S=C-N path. iucr.orgnih.gov

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Monoclinic | P21/n | rsc.orgrsc.org |

| 1-(4-Acetylphenyl)-3-butyrylthiourea | Triclinic | P-1 | iucr.orgnih.gov |

| 1-(4-Acetylphenyl)-3-butyrylthiourea | Monoclinic | P21/n | researchgate.net |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonds play a crucial role in defining the molecular conformation and crystal packing of this compound derivatives. Intramolecular hydrogen bonds are frequently observed, which stabilize the molecular structure. A common motif is the formation of a six-membered ring, denoted as an S(6) loop, through an N-H···O hydrogen bond between a thiourea nitrogen and the oxygen of the acetyl or another acyl group. researchgate.netiucr.orgevitachem.comacs.orgnih.gov This intramolecular interaction contributes to the planarity of parts of the molecule.

Intermolecular hydrogen bonds are vital for the construction of the supramolecular architecture. These interactions can involve N-H···S, N-H···O, and C-H···O hydrogen bonds, linking molecules into chains, dimers, or more complex networks. rsc.orgrsc.orgresearchgate.netiucr.org For example, in N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, intermolecular C-H···O and N-H···S hydrogen bonds create R2(2)(8) ring motifs, which further assemble into infinite double chains. rsc.orgrsc.org In 1-(4-Acetylphenyl)-3-butyrylthiourea, molecules are linked into chains by N-H···Oacetyl hydrogen bonds. researchgate.netiucr.org

Investigation of π-π Stacking and Van der Waals Interactions

In addition to hydrogen bonding, π-π stacking and van der Waals interactions significantly contribute to the stabilization of the crystal structures of this compound derivatives. The aromatic rings in the molecules can engage in π-π stacking interactions, where the planes of the rings are parallel-displaced. For instance, in N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, π-π interactions with an inter-centroid distance of 3.694(1) Å help to consolidate the three-dimensional structure. rsc.orgrsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm, d_i, and d_e onto the surface, it provides a detailed picture of the close contacts between molecules. For N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···C/C···H (20.9%), H···H (20.5%), H···Cl/Cl···H (19.4%), H···O/O···H (13.8%), and H···S/S···H (8.9%) interactions. rsc.orgrsc.orgnih.gov This quantitative analysis confirms the importance of various weak interactions in stabilizing the crystal structure. In N-((4-acetyl phenyl) carbamothioyl) pivalamide, H···O and H···N/N···H interactions are the most substantial contributors to crystal packing. nih.govdntb.gov.ua

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to characterize this compound and its derivatives, providing complementary information to X-ray diffraction data. These techniques probe the electronic and vibrational properties of the molecules.

Spectroscopic methods such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy are essential for confirming the structure of these compounds. nih.govnih.govdntb.gov.uarsc.org In the FTIR spectra, characteristic stretching vibrations for N-H, C=O, and C=S groups are observed. nih.gov For example, in N-((4-acetyl phenyl) carbamothioyl) pivalamide, the N-H stretch appears around 3233 cm⁻¹, while the C=O and C=S stretches are seen at 1655 cm⁻¹ and 1174 cm⁻¹, respectively. nih.gov

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms. In the ¹H NMR spectrum of N-((4-acetyl phenyl) carbamothioyl) pivalamide, the N-H protons appear as singlets at δ 12.95 and 9.40 ppm, while the aromatic protons are observed as a multiplet between δ 8.06–7.96 ppm. nih.gov The ¹³C NMR spectrum shows characteristic signals for the thiocarbonyl (C=S) and carbonyl (C=O) carbons. nih.govnih.gov

UV-visible spectroscopy is used to study the electronic transitions within the molecule. The interaction of these compounds with other molecules, such as DNA, can be monitored by changes in their UV-visible spectra. nih.govrsc.org

Table 2: Spectroscopic Data for N-((4-acetyl phenyl) carbamothioyl) pivalamide

| Technique | Characteristic Signals/Bands | Reference |

|---|---|---|

| FTIR (cm⁻¹) | 3233 (N-H), 1655 (C=O), 1174 (C=S) | nih.gov |

| ¹H NMR (ppm) | 12.95 (s, 1H, NH), 9.40 (s, 1H, NH), 8.06–7.96 (m, 4H, Ar-H) | nih.gov |

| ¹³C NMR (ppm) | 195.91 (C=O), 180.25 (C=S), 178.8 (C=O) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the magnetic environments of atomic nuclei. For derivatives of this compound, both ¹H-NMR and ¹³C-NMR spectroscopy provide critical data for structural confirmation.

Proton NMR (¹H-NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. In derivatives of this compound, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, the ¹H-NMR spectrum shows distinct signals corresponding to different protons. nih.gov The protons of the two N-H groups appear as characteristic singlets at chemical shifts of approximately δ 12.95 ppm and δ 9.40 ppm. nih.gov The four aromatic protons on the phenyl ring are observed as a multiplet in the range of δ 8.06–7.96 ppm. nih.gov The methyl protons of the acetyl group resonate as a singlet at around δ 2.89 ppm. nih.gov For similar derivatives like 1-(4-Acetyl-phenyl)-3-phenyl-thiourea, the methyl protons of the acetyl group (CH3C=O) show a singlet at δ 3.63 ppm, while the aromatic protons appear as a multiplet between δ 6.62 and 7.56 ppm. Current time information in Bangalore, IN. The two NH protons are observed at δ 8.4 ppm and are exchangeable with D₂O. Current time information in Bangalore, IN.

| Proton Type | Chemical Shift (δ, ppm) | Compound |

|---|---|---|

| N-H (amide) | ~12.95 | N-((4-acetylphenyl)carbamothioyl)pivalamide nih.gov |

| N-H (thiourea) | ~9.40 | N-((4-acetylphenyl)carbamothioyl)pivalamide nih.gov |

| N-H (thiourea, both) | ~8.4 | 1-(4-Acetyl-phenyl)-3-phenyl-thiourea Current time information in Bangalore, IN. |

| Aromatic (Ar-H) | 8.06-7.96 (m) | N-((4-acetylphenyl)carbamothioyl)pivalamide nih.gov |

| Aromatic (Ar-H) | 6.62-7.56 (m) | 1-(4-Acetyl-phenyl)-3-phenyl-thiourea Current time information in Bangalore, IN. |

| Acetyl (CH₃) | ~2.89 | N-((4-acetylphenyl)carbamothioyl)pivalamide nih.gov |

| Acetyl (CH₃) | ~3.63 | 1-(4-Acetyl-phenyl)-3-phenyl-thiourea Current time information in Bangalore, IN. |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. For N-((4-acetylphenyl)carbamothioyl)pivalamide, the carbon of the thiocarbonyl group (C=S) gives a characteristic signal at approximately δ 180.25 ppm. nih.gov The carbonyl carbon (C=O) of the acetyl group resonates at around δ 195.91 ppm. nih.gov The carbons of the aromatic ring appear in the region of δ 122.8-142.1 ppm, and the methyl carbon of the acetyl group is found at δ 25.7 ppm. nih.gov

N| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiocarbonyl) | ~180.25 |

| C=O (Acetyl) | ~195.91 |

| C=O (Pivaloyl) | ~178.8 |

| Aromatic (Ar-C) | 122.8 - 142.1 |

| Acetyl (CH₃) | ~25.7 |

¹H-NMR Chemical Shift Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N-((4-acetylphenyl)carbamothioyl)pivalamide shows a characteristic stretching vibration for the N-H functionality at 3233 cm⁻¹. nih.gov Aromatic C-H (sp²) stretching is observed at 2955 cm⁻¹, while aliphatic C-H (sp³) stretching appears at 2936 cm⁻¹. nih.gov The carbonyl (C=O) groups show strong absorption bands at 1655 cm⁻¹ and 1525 cm⁻¹, and the thiocarbonyl (C=S) group stretching is found at 1174 cm⁻¹. nih.gov For 1-(4-Acetyl-phenyl)-3-phenyl-thiourea, N-H stretching vibrations are seen at 3189 and 3160 cm⁻¹, with the C=O stretch at 1720 cm⁻¹. Current time information in Bangalore, IN.

| Functional Group | Vibrational Frequency (cm⁻¹) | Compound |

|---|---|---|

| N-H (stretch) | 3233 | N-((4-acetylphenyl)carbamothioyl)pivalamide nih.gov |

| N-H (stretch) | 3189, 3160 | 1-(4-Acetyl-phenyl)-3-phenyl-thiourea Current time information in Bangalore, IN. |

| C-H (aromatic, sp²) | 2955 | N-((4-acetylphenyl)carbamothioyl)pivalamide nih.gov |

| C=O (stretch) | 1655, 1525 | N-((4-acetylphenyl)carbamothioyl)pivalamide nih.gov |

| C=O (stretch) | 1720 | 1-(4-Acetyl-phenyl)-3-phenyl-thiourea Current time information in Bangalore, IN. |

| C=S (stretch) | 1174 | N-((4-acetylphenyl)carbamothioyl)pivalamide nih.gov |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). The molecular formula for this compound is C₉H₁₀N₂OS, which gives a calculated monoisotopic mass of 194.051384 g/mol . epa.gov HRMS analysis of this compound is expected to show a molecular ion peak [M+H]⁺ at m/z corresponding to this value, confirming its elemental composition. For instance, various thiourea derivatives have been characterized using HRMS, confirming their molecular weights and formulas. nih.govmdpi.commdpi.com

UV-Visible Spectroscopy for Binding Studies

UV-Visible spectroscopy is a valuable tool for studying the interactions between molecules, such as the binding of a compound to DNA. When N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, a derivative of this compound, was studied in the presence of varying concentrations of DNA, a significant hypochromic effect (a decrease in absorbance) of 57.2% was observed. nih.govheraldopenaccess.us This hypochromism indicates a strong interaction between the compound and the DNA molecule, likely through groove binding. nih.govheraldopenaccess.us The binding constant (Kb) for this interaction was calculated to be 7.9 × 10⁴ M⁻¹, suggesting a high affinity of the compound for DNA. nih.govheraldopenaccess.us The spontaneous nature of this binding was confirmed by a negative Gibbs free energy change (ΔG) of -28.42 kJ mol⁻¹. nih.govheraldopenaccess.us Such studies are crucial for understanding the potential of these compounds to interact with biological macromolecules. mdpi.com

Fluorescence Spectroscopy for DNA Binding

Fluorescence spectroscopy is another sensitive technique employed to investigate the binding of small molecules to DNA. sci-hub.se Often, this involves a displacement assay using a fluorescent probe like ethidium (B1194527) bromide (EB), which fluoresces strongly when intercalated into DNA. heraldopenaccess.us When a compound binds to DNA, it can displace the EB, leading to a quenching (decrease) of the fluorescence intensity. heraldopenaccess.us The extent of this quenching can be used to determine the binding affinity of the compound to DNA. nih.gov For various thiourea derivatives, studies have shown that they can effectively quench the fluorescence of the DNA-EB complex, indicating their ability to interact with DNA, likely through intercalation or groove binding. nih.govnih.gov The quenching mechanism is often found to be static, where a non-fluorescent complex is formed between the quencher (the thiourea derivative) and the fluorophore (the DNA-EB system). nih.gov Analysis using the Stern-Volmer equation can provide the quenching constant (Ksv), which is a measure of the binding affinity. nih.gov While specific fluorescence spectra for this compound are not detailed in the available literature, the established methodologies for related derivatives suggest this would be a valuable technique for characterizing its DNA binding properties. sci-hub.senih.gov

Cyclic Voltammetry for DNA Interactions

Cyclic voltammetry (CV) serves as a powerful electrochemical technique to investigate the interactions between small molecules and DNA. This method provides insights into the mode of binding, the strength of the interaction, and the conformational changes that may occur upon the formation of a drug-DNA adduct. In the context of thiourea derivatives, CV has been employed to elucidate the nature of their binding to DNA, which is crucial for understanding their potential biological activity.

Research on nitro-substituted acyl thiourea derivatives has demonstrated that their interaction with DNA can be effectively monitored using cyclic voltammetry. unlp.edu.ar The voltammograms of these derivatives typically show a negative shift in the peak potential upon the addition of DNA. unlp.edu.ar This shift suggests that the compound binds to DNA, and the nature of this shift can indicate the type of interaction. A decrease in the peak current is also commonly observed, which is attributed to the formation of a bulky compound-DNA adduct that has a lower diffusion coefficient compared to the free compound. unlp.edu.ar For instance, the diffusion coefficient of a free fluorobenzoyl-ferrocenylphenyl thiourea derivative was reported as 1.75 x 10⁻⁷ cm² s⁻¹, which decreased to 8.96 x 10⁻⁸ cm² s⁻¹ for the compound-DNA adduct. unlp.edu.ar

Similarly, investigations into bis-acyl-thiourea derivatives revealed that the addition of DNA led to a decrease in the peak current intensities of the compounds. mdpi.com This reduction in current further supports the formation of a larger, slower-diffusing complex between the thiourea derivative and DNA. mdpi.com Such observations are indicative of an intercalative or groove-binding mode of interaction. mdpi.com

The binding constant (Kb), which quantifies the strength of the interaction between the compound and DNA, can be calculated from the changes in the voltammetric data. For some nitro-substituted acyl thiourea derivatives, the calculated binding constants were in the order of 10⁶ M⁻¹, indicating a strong interaction with DNA. unlp.edu.ar For a series of bis-acyl-thiourea derivatives, the binding constants, determined through a combination of spectroscopic and electrochemical methods, were found to be in the range of 10³–10⁵ M⁻¹, also suggesting a spontaneous and substantial binding to DNA. mdpi.comnih.gov

The following table summarizes typical findings from cyclic voltammetry studies on acylthiourea derivatives interacting with DNA. It is important to note that these values are for derivatives of this compound and are presented here to illustrate the expected outcomes of such an analysis.

| Parameter | Observation | Interpretation |

| Peak Potential (Ep) | Negative shift upon DNA addition | Indicates interaction with DNA, often electrostatic in nature. unlp.edu.ar |

| Peak Current (Ip) | Decrease upon DNA addition | Formation of a bulky, slow-diffusing compound-DNA adduct. unlp.edu.armdpi.com |

| Binding Constant (Kb) | Typically in the range of 10³ - 10⁶ M⁻¹ | Quantifies the strong binding affinity of the compound to DNA. unlp.edu.armdpi.comnih.gov |

| Diffusion Coefficient (D) | Decreases for the compound-DNA adduct compared to the free compound | Confirms the formation of a larger, less mobile complex. unlp.edu.arnih.gov |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-Acetylphenyl)thiourea derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) or similar basis set, are used to determine their electronic and reactive characteristics. nih.govresearchgate.net

DFT calculations provide a detailed picture of the electronic structure of this compound derivatives, which is crucial for understanding their reactivity. nih.govrsc.org The distribution of electron density, molecular electrostatic potential, and various reactivity descriptors can be computed. For instance, in a study of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, DFT was used to identify the compound's reactivity profile. nih.govrsc.org The presence of both soft and hard donor sites, owing to the thiol-thione tautomerism and the nitrogen and sulfur atoms, makes these molecules versatile ligands for coordination with metal ions. nih.gov

Table 1: Key DFT-Calculated Parameters for this compound Derivatives

| Parameter | Significance | Typical Findings for this compound Derivatives |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Derivatives often exhibit a small energy gap, correlating with their reactive nature. researchgate.net |

| Chemical Hardness (η) | Measures resistance to deformation or change in electron distribution. | Calculated values often align well with experimental observations of reactivity. nih.gov |

| Chemical Softness (S) | Reciprocal of hardness, indicates the ease of electron cloud distortion. | Good agreement between theoretical and experimental values is often observed. researchgate.net |

| Mulliken Atomic Charges | Describes the charge distribution within the molecule. | The sulfur and nitrogen atoms of the thiourea (B124793) group typically show significant charge, indicating their role in interactions. tandfonline.com |

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are fundamental to predicting a molecule's reactivity and its role in chemical reactions. For derivatives of this compound, the HOMO is often localized on one part of the molecule, indicating it as the primary electron donor, while the LUMO is on another, marking it as the electron acceptor. nih.gov For example, in one study, the HOMO orbitals were primarily located on the pyrimidine (B1678525) ring, suggesting this region's responsibility for chemical reactivity, while the LUMO was on the phenyl ring, indicating its role as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity. researchgate.net Studies on phenylthiourea-based pyrazole (B372694) derivatives have shown energy gaps in the range of 2.13 to 2.56 eV. tandfonline.com

Electronic Structure and Reactivity Profiling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a ligand, such as a this compound derivative, and a biological target, like a protein or nucleic acid. frontiersin.orgresearchgate.net

Molecular docking studies are instrumental in predicting how this compound derivatives bind to protein targets. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies of N-((4-acetylphenyl)carbamothioyl)pivalamide against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have revealed strong interactions. nih.govresearchgate.net These computational predictions often correlate well with in vitro enzyme inhibition assays. nih.govresearchgate.net The adaptability of these compounds, with their potential for various intermolecular interactions like van der Waals forces, hydrogen bonding, and pi-stacking, makes them promising candidates for drug design. nih.gov

This compound derivatives have also been investigated for their ability to bind to DNA and RNA. nih.govrsc.org Molecular docking can help determine the preferred binding mode, which can be either groove binding (where the molecule fits into the major or minor groove of the DNA/RNA helix) or intercalation (where the molecule inserts itself between the base pairs). For N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, DNA docking studies suggested it acts as a potent groove binder. nih.govrsc.org This was supported by experimental data showing a significant change in the UV-visible spectrum of the compound in the presence of DNA. nih.govrsc.org Similarly, in silico binding studies with RNA indicated the formation of a stable complex through hydrogen bonding. nih.govrsc.org

A key output of molecular docking simulations is the prediction of binding energies, which quantify the strength of the interaction between the ligand and its target. nih.govresearchgate.net Lower binding energies indicate a more stable complex. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide exhibited binding energies of -7.5 kcal/mol and -7.6 kcal/mol with AChE and BChE, respectively. nih.govresearchgate.net These values can be used to estimate the inhibition constant (Ki), a measure of the inhibitor's potency. Docking studies on alkyl chain-linked thiourea derivatives against urease have also been used to evaluate their binding affinities and predict plausible binding poses. rsc.orgrsc.org

Table 2: Predicted Binding Energies of this compound Derivatives with Various Protein Targets

| Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | -7.5 | nih.govresearchgate.net |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | -7.6 | nih.govresearchgate.net |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | α-amylase | -6.1 | nih.gov |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Urease | -6.3 | nih.gov |

DNA/RNA Binding Mode Analysis (Groove Binding, Intercalation)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time, providing insights into their stability and interactions with biological targets. Studies on thiourea derivatives have utilized MD simulations to understand their potential as therapeutic agents.

For instance, MD simulations have been employed to investigate the stability of thiourea derivatives when bound to specific protein targets. dntb.gov.uaresearchgate.net These simulations can reveal the conformational changes that occur upon binding and the key interactions that stabilize the ligand-protein complex. In the context of anticancer research, MD simulations of thiourea derivatives targeting proteins like checkpoint kinase 1 have shown that these compounds can form stable bonds, suggesting their potential as inhibitors. jppres.com

Similarly, MD simulations have been used to study the interaction of thiourea derivatives with DNA, revealing that they can bind to the minor groove through a combination of electrostatic and non-electrostatic interactions. researchgate.net This understanding of the binding mode is crucial for the rational design of new and more effective therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical component of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For thiourea derivatives, SAR studies have been instrumental in identifying key structural features that govern their therapeutic effects. nih.gov

Influence of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring. biointerfaceresearch.com The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Research has shown that the presence of electron-withdrawing or electron-donating groups can have a profound impact on the compound's efficacy. For example, in the development of anticancer agents, the addition of specific substituents has been shown to enhance cytotoxicity against various cancer cell lines. biointerfaceresearch.com SAR studies have revealed that the flexibility of the thiourea moiety, combined with the electronic effects of substituents, plays a crucial role in the anticancer potential of these compounds against a range of cancers. nih.gov

Furthermore, the position of substituents is also a key determinant of activity. The strategic placement of groups can optimize the binding affinity of the molecule to its target protein. For instance, in the context of enzyme inhibition, the inhibitory potency of thiourea derivatives can be fine-tuned by altering the substitution pattern on the aromatic rings. nih.gov

A summary of the influence of various substituents on the biological activity of thiourea derivatives is presented in the table below.

| Substituent | Position | Effect on Biological Activity | Reference |

| Electron-withdrawing groups (e.g., nitro, halogen) | Varies | Can enhance anticancer and enzyme inhibitory activity. | biointerfaceresearch.com |

| Electron-donating groups (e.g., methyl, methoxy) | Varies | Can modulate activity, with effects depending on the specific target. | biointerfaceresearch.com |

| Bulky groups | Varies | Can influence binding affinity and selectivity. | mdpi.com |

| Halogens | 3-position of phenyl ring | Enhances lipophilicity and target binding through halogen bonds. | vulcanchem.com |

Pharmacokinetic Predictions (ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital step in the early stages of drug development. These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

For thiourea derivatives, ADMET prediction tools have been used to assess their drug-likeness. researchgate.net Parameters such as lipophilicity (LogP), molecular weight, and polar surface area are calculated to evaluate their potential for oral bioavailability. jppres.comphytojournal.com For example, a derivative, N-(phenylcarbamothioyl)-4-chloro-benzamide, was predicted to have good gastrointestinal absorption and a low volume of distribution. jppres.com

Toxicity predictions are also a crucial aspect of ADMET analysis. In silico models can estimate the potential for a compound to be mutagenic, carcinogenic, or cause other adverse effects. researchgate.net These predictions, while not definitive, provide valuable guidance for selecting the most promising candidates for further experimental testing. phcogj.com

The following table summarizes key predicted ADMET properties for a representative thiourea derivative.

| Property | Predicted Value/Classification | Significance | Reference |

| Lipophilicity (LogP) | 3.54 - 4.31 | Within range for good solubility and permeability. | jppres.com |

| Oral Bioavailability | High (BCS Class I) | Suggests good absorption from the gastrointestinal tract. | jppres.com |

| Blood-Brain Barrier (BBB) Penetration | No | Indicates a lower likelihood of central nervous system side effects. | jppres.com |

| Hepatotoxicity | No | Suggests a lower risk of liver damage. | jppres.com |

| Mutagenicity | Not mutagenic | Indicates a lower risk of causing genetic mutations. | researchgate.net |

Semiempirical Calculations (e.g., PM3) for Adduct Stability and Reaction Mechanisms

Semiempirical quantum mechanical methods, such as PM3 (Parametric Method 3), offer a computationally efficient way to study the electronic structure, stability, and reactivity of molecules. These methods are particularly useful for investigating reaction mechanisms and the stability of reaction intermediates, known as adducts.

In the context of thiourea chemistry, PM3 calculations have been used to explore the regioselectivity of reactions involving these compounds. For example, in reactions with isocyanates and isothiocyanates, PM3 calculations have helped to determine the relative stability of different possible adducts, thereby explaining the observed product distribution. acs.org The calculations can predict whether the reaction will favor the formation of an endo or exo adduct based on the substitution pattern. acs.org

Biological and Pharmacological Investigations

Antimicrobial Activities

(4-Acetylphenyl)thiourea derivatives have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens, including both bacteria and fungi.

The antibacterial properties of this compound derivatives have been demonstrated against a spectrum of bacteria, with notable activity against clinically relevant Gram-positive microorganisms and drug-resistant strains.

Derivatives of this compound have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In one study, a series of new 1-(alkyl/aryl)-3-(4-(3-(pyridin-2-yl)acryloyl)phenyl)thiourea derivatives, synthesized from 4-acetylphenylthiourea, were evaluated for their bacteriostatic effects. The results indicated that derivatives featuring pyridine, morpholine, and phenol (B47542) substitutions exhibited the most significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 9.37 to 37.5 μM. scispace.com

Another area of investigation involves the synthesis of N-(3-acetylphenyl)-2-chlorobenzamide derivatives, which have also demonstrated activity against these Gram-positive bacteria. The presence of the thiourea (B124793) moiety is often considered crucial for the observed antibacterial effects. rsc.org

Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

| Derivative Class | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(alkyl/aryl)-3-(4-(3-(pyridin-2-yl)acryloyl)phenyl)thioureas | Staphylococcus aureus | 9.37 - 37.5 μM |

While research into the broad anti-mycobacterial potential of thiourea derivatives is ongoing, specific studies targeting the inhibition of the FabH enzyme of Mycobacterium tuberculosis by this compound itself are not extensively documented in the reviewed literature. However, the general class of thiourea derivatives has been investigated for antitubercular properties, suggesting a potential avenue for future research into specific enzyme targets like FabH. nih.gov The development of novel drugs for tuberculosis is a critical area of research, and understanding the interaction of thiourea compounds with essential mycobacterial enzymes is a key aspect of this effort. plos.orgnih.gov

The emergence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat. mdpi.com Thiourea derivatives have been identified as a promising class of compounds with activity against MRSA. For instance, certain chlorophenyl-thiazole hybrids derived from thiourea have demonstrated inhibitory activity against MRSA with a reported MIC of 12.5 µg/mL. vulcanchem.com Other studies have highlighted the potential of thiourea derivatives to act as dual inhibitors of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication in MRSA. The development of metal complexes of thiourea derivatives has also shown potent activity against MRSA strains. mdpi.com

In addition to their antibacterial properties, derivatives of this compound have been investigated for their ability to inhibit the growth of various fungal species, including those that are pathogenic to plants.

Research into the antifungal activity of thiourea derivatives has shown their potential in agricultural applications. Studies have evaluated these compounds against a range of plant pathogenic fungi. For example, novel nopol (B1679846) derivatives bearing a 1,3,4-thiadiazole-thiourea moiety exhibited notable antifungal activity against Physalospora piricola (apple ring rot). mdpi.com In one study, several of these compounds demonstrated inhibition rates against P. piricola that were significantly better than the commercial antifungal agent chlorothalonil. mdpi.com Specifically, compounds with certain substitutions showed inhibition rates as high as 86.1%. mdpi.com Similarly, menthol (B31143) derivatives containing a 1,2,4-triazole-thioether moiety, which can be related to thiourea structures, also showed excellent inhibitory activity against P. piricola, with some compounds achieving inhibition rates of up to 93.3% at a concentration of 50 μg/mL. nih.gov

The mycelial growth of Thanatephorus cucumeris (also known as Rhizoctonia solani), the causative agent of rice sheath blight, has also been a target for novel antifungal agents. While specific data for this compound is limited, related thiadiazole derivatives have been tested against this pathogen, indicating the potential for this class of compounds in controlling fungal plant diseases. researchgate.net

Table 2: Antifungal Activity of Thiourea Derivatives Against Plant Pathogens

| Derivative Class | Fungal Species | Concentration | Inhibition Rate (%) |

|---|---|---|---|

| Nopol-derived 1,3,4-thiadiazole-thioureas | Physalospora piricola | 50 µg/mL | Up to 86.1% |

Targeting Specific Bacterial Enzymes (e.g., FabH of Mycobacterium tuberculosis)

Antiviral Efficacy

Thiourea derivatives are recognized for their potential antiviral properties. ontosight.aiiucr.org Research has explored the development of novel thiopyrimidine derivatives from starting materials that include a this compound moiety, with some of the synthesized compounds being investigated as antiviral agents. ekb.eg Specific derivatives have been designed and evaluated for their activity against flaviviruses by targeting the viral envelope proteins. nih.gov While the broad antiviral potential of thioureas is acknowledged, detailed studies on the specific antiviral efficacy of the parent compound, this compound, are an ongoing area of research. ontosight.airesearchgate.net

Anticancer / Antitumor Activities

A significant body of research has focused on the anticancer and antitumor properties of this compound derivatives. ontosight.aimdpi.com These compounds have shown the ability to inhibit the growth of various cancer cell lines and, in some cases, to reverse treatment resistance. mdpi.comresearchgate.net

Cytotoxicity against Various Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, certain thiourea derivatives have shown inhibitory effects on cell proliferation in various cancer cell lines including those of the colon, prostate, and leukemia.

One study on 5,6,7-Trihydroxyflavone (THF) reported significant growth inhibition against HeLa (cervical cancer), MDA-MB-231, and MCF-7 (breast cancer) cells, with GI50 values of 11.1 ± 1.06 µM, 3.23 ± 0.81 µM, and 6.14 ± 0.96 µM, respectively. researchgate.net In another study, cholic acid derivatives linked to various chemical groups demonstrated notable activity against breast cancer (MDA-MB-231) and glioblastoma (U87) cell lines. researchgate.net Specifically, derivatives showed GI50 values as low as 1.35 µM against MDA-MB-231 and 1.62 µM against U87 cells. researchgate.net

The cytotoxic effects of essential oils from Moringa oleifera seeds were tested on several cell lines, with IC50 values of 226.1 µg/mL for MCF-7, 422.8 µg/mL for HeLa, and 751.9 µg/mL for HepG2 (liver cancer) cells. nih.gov Furthermore, a methanol (B129727) extract of Physconia hokkaidensis showed strong cytotoxicity against various cancer cells, including HeLa, HepG2, MDA-MB-231, and MCF-7. nih.gov

Mechanisms of Action

The anticancer activity of these compounds is believed to occur through various mechanisms, including the induction of apoptosis (programmed cell death). Studies have investigated lactate (B86563) dehydrogenase (LDH) release and caspase-3 activation as indicators of cell death. For example, 5,6,7-Trihydroxyflavone (THF) was found to significantly increase LDH release and caspase-3 activity in MDA-MB231 cells. researchgate.net Caspase-3 is a key enzyme in the apoptotic pathway, and its activation is a hallmark of apoptosis. nih.govnih.gov

Reversal of Treatment Resistance in Cancer Cells

An important aspect of anticancer research is overcoming treatment resistance. Thiourea derivatives have shown potential in reversing drug resistance in cancer cells. mdpi.comresearchgate.net Some studies suggest that targeting non-apoptotic pathways, such as pyroptosis, could be an alternative strategy to overcome chemoresistance in cancers like lung and pancreatic cancer. nih.gov

Enzyme Inhibition Studies

Urease Inhibition

This compound derivatives have been extensively investigated for their ability to inhibit the enzyme urease. nih.govnih.govdntb.gov.ua Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and stomach cancer. nih.gov

One study reported that N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide exhibited excellent urease inhibition activity with an IC50 value of 0.0389 ± 0.0017 μM. nih.govrsc.org Another series of acetylphenol-based acyl thioureas also showed significant potency, with the most active compound displaying an IC50 value of 0.054 ± 0.002 μM, which is approximately 413-fold stronger than the standard inhibitor thiourea (IC50 = 22.3 ± 0.031 μM). nih.gov Furthermore, N-((4-acetylphenyl)carbamothioyl)pivalamide demonstrated approximately 73.8% inhibition against the urease enzyme. researchgate.net

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of this compound have been identified as notable inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. Specifically, the derivative N-((4-acetylphenyl)carbamothioyl)pivalamide has demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govrsc.org

Research findings indicate that this compound exhibits approximately 85% enzyme inhibition activity against both AChE and BChE. nih.gov The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50) values. For acetylcholinesterase, the IC50 value was recorded at 26.23 ppm, and for butyrylcholinesterase, it was 30.9 ppm. nih.govrsc.org These findings highlight the potential of the this compound scaffold in the design of cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by N-((4-acetylphenyl)carbamothioyl)pivalamide

| Enzyme | % Inhibition | IC50 (ppm) |

| Acetylcholinesterase (AChE) | ~85% | 26.23 |

| Butyrylcholinesterase (BChE) | ~85% | 30.9 |

Alpha-Amylase Inhibition

The this compound framework has also been investigated for its effect on α-amylase, a key enzyme in carbohydrate metabolism. The derivative N-((4-acetylphenyl)carbamothioyl)pivalamide showed moderate inhibitory activity against α-amylase. nih.gov

In enzymatic assays, the compound demonstrated an inhibition of 57.9% against α-amylase. nih.govrsc.org The corresponding IC50 value was determined to be 160.33 ppm. nih.gov

Table 2: Alpha-Amylase Inhibition by N-((4-acetylphenyl)carbamothioyl)pivalamide

| Enzyme | % Inhibition | IC50 (ppm) |

| Alpha-Amylase | 57.9% | 160.33 |

β-Glucuronidase (EcGUS) Inhibition

While various thiourea derivatives have been evaluated for their potential to inhibit β-glucuronidase, specific studies focusing on this compound or its immediate derivatives were not identified in the reviewed literature. Research has been conducted on other thiourea-based compounds as inhibitors of E. coli β-glucuronidase (EcGUS), where structure-activity relationships suggest that factors like the presence of electron-withdrawing groups can be beneficial for inhibitory activity. nih.govsigmaaldrich.com However, data directly pertaining to this compound is not available.

Plant Growth Regulatory Activity

Thiourea compounds are recognized for their potential to influence plant development. A derivative of the subject compound, N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea, has been identified as a considerable plant-growth regulator. This suggests that the introduction of the this compound moiety into molecular structures can confer properties that affect plant physiology. However, detailed findings on the specific nature of this regulatory activity (e.g., promotion or inhibition of growth, specific plant species tested) are not extensively detailed in the available literature.

Antioxidant Activity

The antioxidant potential is a widely studied property for many classes of chemical compounds. Thiourea derivatives, in general, have been reported to possess antioxidant capabilities. researchgate.net

The ability of a compound to scavenge free radicals is a common measure of its antioxidant activity. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are standard methods for evaluating this property. e3s-conferences.orgnih.gov While the synthesis of derivatives like 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) has been documented, specific data from DPPH, ABTS, or other radical scavenging assays for this compound itself or its closely related derivatives were not found in the reviewed scientific literature. researchgate.net Studies on other thiourea derivatives have shown variable IC50 values in these assays, indicating that antioxidant activity is highly dependent on the specific structural features of the molecule. mdpi.com

Coordination Chemistry and Material Science Applications

Ligand Properties and Metal Complexation

The coordination ability of (4-acetylphenyl)thiourea is central to its application in material science. As a ligand, it can bind to metal ions in various ways, influenced by the reaction conditions and the nature of the metal ion itself. This versatility has led to extensive study of its complexation behavior. unlp.edu.arconicet.gov.ar

This compound is a multifaceted ligand possessing several potential donor atoms: the thiocarbonyl sulfur (S), the carbonyl oxygen (O), and the two nitrogen (N) atoms of the thiourea (B124793) backbone. unlp.edu.arresearchgate.net This combination of hard (O, N) and soft (S) donor sites allows for diverse coordination modes. nih.govresearchgate.net

The most common binding mode for acylthiourea derivatives involves chelation through the carbonyl oxygen and thiocarbonyl sulfur atoms, forming a stable six-membered ring with the metal center. nih.gov This S,O-bidentate coordination is frequently observed in complexes with various transition metals. unlp.edu.arrsc.org However, monodentate coordination, typically through the sulfur atom, is also possible, particularly in complexes where the metal center's coordination sphere is sterically hindered or electronically saturated. rsc.org The nitrogen atoms can also participate in coordination, although this is less common than S,O-chelation. unlp.edu.ar The interplay between these donor atoms results in a rich coordination chemistry, enabling the formation of both mononuclear and polynuclear metal complexes. unlp.edu.arnih.gov

The specific binding mode adopted by the ligand can be influenced by factors such as the solvent, the counter-ion, and the electronic and steric properties of the metal ion and the ligand itself. unlp.edu.ar For instance, in some palladium(II) complexes, the acylthiourea ligand acts as a bidentate ligand coordinating through the S and O atoms. nih.gov

Table 1: Donor Atoms and Common Binding Modes of this compound

| Donor Atom(s) | Binding Mode | Description | Metal Ion Examples |

| Sulfur (S) | Monodentate | The ligand coordinates to the metal center solely through the soft sulfur atom of the thiocarbonyl group. rsc.org | Pd(II) rsc.org |

| Sulfur (S), Oxygen (O) | Bidentate Chelate | The ligand forms a stable six-membered ring by coordinating through both the thiocarbonyl sulfur and carbonyl oxygen atoms. nih.gov | Pd(II), Co(II), Ni(II), Cu(II) unlp.edu.arnih.gov |

| Nitrogen (N), Sulfur (S) | Bidentate Chelate | The ligand coordinates through a nitrogen atom of the thiourea backbone and the thiocarbonyl sulfur atom. | Co(II), Ni(II), Cu(II) uobasrah.edu.iq |

The synthesis of metal complexes with this compound and related acylthioureas typically follows straightforward procedures. A common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, perchlorates) in a 1:1 or 1:2 metal-to-ligand molar ratio in an appropriate solvent like ethanol (B145695) or acetone (B3395972). nih.govnih.govuobasrah.edu.iq The reaction mixture is often refluxed to ensure completion, and the resulting metal complex can then be isolated by filtration and purified by recrystallization. nih.gov

A variety of analytical and spectroscopic techniques are employed to confirm the formation and elucidate the structure of these complexes. nih.govdntb.gov.ua

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for identifying the coordinating atoms. A shift in the vibrational frequencies of the C=O and C=S groups in the complex's spectrum compared to the free ligand indicates their involvement in bonding with the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the ligand and its complexes, providing information about the molecular structure in solution. rsc.org

UV-Visible Spectroscopy: This method provides insights into the electronic transitions within the complex and helps in proposing the geometry of the coordination sphere. uobaghdad.edu.iq

For example, the synthesis of palladium(II) complexes with acyl thiourea ligands has been achieved by reacting the ligand with a palladium salt, leading to both monodentate and bidentate complexes that were subsequently characterized by FT-IR, NMR, and X-ray diffraction. nih.gov

Metal complexes derived from this compound and its analogs exhibit a range of coordination geometries, largely dictated by the coordination number and the electronic configuration of the central metal ion. uobasrah.edu.iquobaghdad.edu.iq X-ray crystallography studies have been instrumental in revealing these structural details. unlp.edu.ar

While various geometries are possible, tetrahedral arrangements have been noted. However, other geometries such as square planar for d8 metals like Pd(II) and Pt(II), and octahedral for metals like Co(II), Ni(II), and Mn(II) are also commonly observed. unlp.edu.arrsc.orguobaghdad.edu.iq For instance, research on various transition metal complexes with a related thiourea derivative ligand showed that Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) formed octahedral complexes with the general formula [M(L)2(H2O)2]Cl2. uobaghdad.edu.iq In contrast, some palladium(II) complexes with N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have been shown to adopt a square planar geometry. rsc.org The specific acetylphenyl group on the thiourea can influence crystal packing through various intermolecular interactions, but the fundamental coordination geometry is primarily driven by the metal center. researchgate.net

Synthesis and Characterization of Metal Complexes

Catalytic Applications

The metal complexes of this compound are not just structurally interesting; they also possess significant functional properties, particularly in the realm of catalysis. unlp.edu.arrsc.org The ability to fine-tune the electronic and steric environment around the metal center by modifying the ligand structure makes these compounds promising candidates for various catalytic transformations. conicet.gov.ar

The functional groups inherent in the this compound structure, namely the carbonyl, amine, and thiol (in its tautomeric form) groups, make it an excellent candidate for anchoring metal catalysts to solid supports. nih.govu-bordeaux.fr Immobilizing a homogeneous catalyst onto a solid support combines the high activity and selectivity of the catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling. nih.gov

Thiourea derivatives can be grafted onto the surface of various support materials like silica (B1680970), polymers (e.g., Merrifield resin), or biopolymers (e.g., chitosan). nih.govresearchgate.net These functionalized supports can then chelate metal ions, creating a robust and reusable heterogeneous catalyst. u-bordeaux.fr For example, a biopolymer like chitosan (B1678972) has been used to support palladium nanoparticles for use in Suzuki cross-coupling reactions, demonstrating the feasibility of using such systems in green and sustainable chemistry. researchgate.net The thiourea moiety acts as a strong binding site for the metal, preventing leaching and maintaining catalytic activity over multiple cycles. nih.gov

One of the most significant catalytic applications for palladium complexes of thiourea derivatives is the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. rsc.org

Palladium complexes bearing acylthiourea ligands have proven to be highly efficient catalysts for this transformation. rsc.org For instance, palladium(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have been successfully used as catalysts for the Suzuki-Miyaura coupling of various aryl halides with aryl boronic acids, achieving good to excellent yields. rsc.org A study involving a Pd-multi-dentate N-heterocyclic carbene complex showed high turnover numbers in the Suzuki-Miyaura reaction between 4-acetylphenyl bromide and phenylboronic acid. researchgate.net More broadly, palladium-catalyzed Suzuki-Miyaura couplings involving thioureas as precursors to generate palladium-carbene intermediates have been developed, showcasing the versatility of the thiourea functional group in facilitating this important reaction. nih.govnih.gov

Table 2: Application of Thiourea-based Palladium Catalysts in Suzuki-Miyaura Reactions

| Catalyst System | Substrates | Key Findings |

| Dichloro bis[N,N-dibutyl-N′-(4-chlorobenzoyl)thioureato]palladium(II) | Aryl halides and aryl boronic acids | Efficient catalysis for the cross-coupling reaction. rsc.org |

| Pd(OAc)2 with C(2)-symmetric multi-dentate N-heterocyclic carbene imidazolium (B1220033) salts | 4-acetylphenyl bromide and phenylboronic acid | Achieved high turnover numbers (up to 105). researchgate.net |

| PdCl2(PPh3)2 with thioureas/thioamides | Various thioureas/thioamides and arylboronic acids | In situ generation of Pd-carbene complexes enables coupling; broad substrate scope and scalability. nih.gov |

Suzuki-Miyaura Cross-Coupling Reactions

Sensing and Molecular Recognition

The thiourea moiety, with its sulfur and nitrogen atoms, can act as an effective binding site for various ions, making thiourea-based compounds excellent candidates for chemosensors. rsc.org These sensors can detect ions through changes in color (colorimetric) or fluorescence. mdpi.comresearchgate.net

This compound and its derivatives have been specifically noted for their ability to selectively recognize mercury(II) ions (Hg²⁺). evitachem.com The soft sulfur atom of the thiourea group has a strong affinity for the soft Lewis acid Hg²⁺, which often forms the basis for this selectivity. researchgate.net

Several studies have demonstrated the use of thiourea derivatives as colorimetric and/or fluorescent sensors for Hg²⁺. researchgate.netresearchgate.netscirp.org For example, a sensor can be designed to "turn on" fluorescence upon binding with Hg²⁺. researchgate.netresearchgate.net In one case, a thiourea-functionalized cyanostilbene derivative was developed that could first bind to Cu²⁺ (turning fluorescence off) and then, in the presence of Hg²⁺, release the copper and bind to mercury, which turned the fluorescence on. rsc.org This displacement approach provides high selectivity for Hg²⁺. The detection limit for Hg²⁺ with such sensors can be in the nanomolar range. rsc.org Another thiourea-quinoline-based chemosensor was developed for detecting In³⁺, demonstrating the versatility of this class of compounds. tandfonline.com

Table 1: Examples of Thiourea-Based Chemosensors for Metal Ion Detection

| Sensor Type | Target Ion | Detection Method | Key Feature |

|---|---|---|---|

| Thiourea-Quinoline Derivative tandfonline.com | In³⁺ | Fluorescence Turn-On | High binding constant |

| Fluorescein-Thiourea Conjugate researchgate.net | Hg²⁺ | Colorimetric & Fluorescence Quenching | High selectivity in aqueous media |

| Cyanostilbene-Thiourea Derivative rsc.org | Hg²⁺ (via Cu²⁺ displacement) | Fluorescence Turn-On | High selectivity and sensitivity |

Ionophores are essential components in ion-selective electrodes (ISEs), facilitating the selective transport of ions across a membrane. Thiourea derivatives have been widely used as ionophores for the detection of heavy metal ions, particularly Hg²⁺. sid.irnih.govmdpi.comchem-soc.si

A carbon paste electrode modified with a substituted thiourea-functionalized nanoporous silica served as a potentiometric sensor for mercury(II). nih.gov This electrode showed a Nernstian response over a broad concentration range (1.0 x 10⁻⁷ to 1.0 x 10⁻¹ mol dm⁻³) and had a long operational lifetime of over nine months. nih.gov Similarly, various Schiff bases and other organic molecules incorporating thiourea have been used to create PVC membrane electrodes for Hg²⁺ detection. nih.govmdpi.comresearchgate.net These electrodes often exhibit good selectivity for Hg²⁺ over other common cations. sid.irnih.gov The performance characteristics, such as the linear range and detection limit, depend on the specific ionophore structure and the composition of the electrode membrane. sid.irscirp.org

Selective Recognition of Metal Ions (e.g., Hg2+)

Applications in Material Science

The structural features of this compound, including its potential for hydrogen bonding and coordination, make it and its derivatives suitable for various material science applications.

Organic light-emitting diodes (OLEDs) rely on organic compounds that emit light when an electric current is passed through them. jmaterenvironsci.com Compounds with donor-acceptor structures are often used in these applications. researchgate.net Thiourea derivatives have been incorporated into dyes designed for use in dye-sensitized solar cells and have shown high photovoltaic performance. acs.org

While direct application of this compound as an electroluminescent dye is not extensively documented in the searched literature, related structures show promise. For example, metal complexes of thiourea derivatives can possess intriguing luminescent properties. nih.gov Sulfur-containing heterocyclic compounds, in general, are widely investigated for OLED applications due to their favorable electronic properties. rsc.org For instance, simple anthracene (B1667546) derivatives have been used to create blue-emitting OLEDs. koreascience.kr The development of materials for OLEDs is an active area of research, and the properties of this compound could make its derivatives candidates for such applications.

Thiourea and its derivatives are well-established corrosion inhibitors for metals, particularly for steel in acidic environments. jmaterenvironsci.comrsc.org Their effectiveness stems from the ability of the sulfur and nitrogen atoms to adsorb onto the metal surface, forming a protective film that slows down both anodic and cathodic corrosion processes. jmaterenvironsci.commaterials.international

The adsorption can be a mix of physical and chemical interactions (physisorption and chemisorption). materials.international Studies on various thiourea derivatives show that their inhibition efficiency increases with concentration. materials.international The specific structure of the inhibitor plays a crucial role in its performance. Quantum chemical calculations based on density functional theory (DFT) have been used to correlate the molecular structure of thiourea inhibitors with their efficiency, confirming that the sulfur and nitrogen atoms are key active centers for adsorption. researchgate.net The adsorption of these inhibitors often follows established models like the Langmuir or Temkin adsorption isotherms. materials.internationalresearchgate.net